molecular formula C8H7Cl3 B15472697 1-Chloro-4-(1,1-dichloroethyl)benzene CAS No. 49711-26-4

1-Chloro-4-(1,1-dichloroethyl)benzene

Cat. No.: B15472697
CAS No.: 49711-26-4
M. Wt: 209.5 g/mol
InChI Key: BRRIXRACUMABFH-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,1-dichloroethyl)benzene is an organic compound with the molecular formula C 8 H 7 Cl 3 and a molecular weight of 209.50 g/mol. Its CAS Registry Number is 49711-26-4 . This compound is part of a family of chlorinated benzene derivatives, which are widely used in chemical research as intermediates and building blocks for synthesizing more complex molecules . For example, 1,4-dichlorobenzene is a key monomer in the production of high-performance engineering plastics like polyphenylene sulfide (PPS) . Similarly, this compound serves as a versatile synthetic intermediate; one published route achieves its synthesis with a yield of approximately 91% . The presence of multiple chlorine atoms on its structure makes it a valuable precursor for further functionalization in organic synthesis, materials science, and potentially in the development of specialty chemicals. This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

49711-26-4

Molecular Formula

C8H7Cl3

Molecular Weight

209.5 g/mol

IUPAC Name

1-chloro-4-(1,1-dichloroethyl)benzene

InChI

InChI=1S/C8H7Cl3/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3

InChI Key

BRRIXRACUMABFH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Substituent Molecular Weight (g/mol) Physical State Key NMR Shifts (¹H/CDCl₃) Environmental Stability
1-Chloro-4-(2-chloroethyl)benzene 2-Chloroethyl ~175 Yellow oil δ 2.99 (t), 3.65 (t) Moderate
p,p′-DDT Trichloroethyl, biphenyl 354.5 Crystalline solid - High (persistent)
1-Chloro-4-(1-methoxyethyl)benzene Methoxyethyl ~170 Liquid δ 1.45 (d), 3.40 (q) Low (hydrolytically sensitive)
1-Chloro-4-(phenylethynyl)benzene Phenylethynyl 228.7 Solid δ 7.3–7.5 (m, aromatic) Moderate

Q & A

Q. Structural Validation :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., CDCl3 solvent, 400 MHz) confirm substituent positions and electronic environments .
  • Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns .
Key Data for Analogous Compounds
Reagent
Reaction Time
Yield
NMR Peaks

Basic Question: What environmental persistence and degradation pathways are observed for chlorinated ethylbenzene derivatives?

Answer:
Chlorinated ethylbenzenes exhibit moderate persistence due to their hydrophobic nature (logP ~3.6) and low water solubility. Key degradation mechanisms include:

  • Atmospheric Oxidation : Reaction with hydroxyl radicals (•OH) dominates, with a half-life of ~67 days estimated for similar compounds .
  • Photolysis : Limited direct photodegradation (no UV absorption >290 nm) but possible indirect pathways via photosensitizers .
  • Soil Mobility : Low mobility (Koc ~200–500 mL/g) due to strong adsorption to organic matter .

Q. Experimental Design Considerations :

  • Use gas chromatography (GC-ECD) to track volatilization rates (Henry’s Law constant: ~3.5×10<sup>−2</sup> atm·m<sup>3</sup>/mol) .
  • Conduct microcosm studies with <sup>14</sup>C-labeled analogs to quantify mineralization products .

Advanced Question: How can computational chemistry predict reaction outcomes for further derivatization of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilic Substitution : Predict regioselectivity in nitration or sulfonation reactions by analyzing charge distribution and Fukui indices.
  • Transition States : Identify energy barriers for SNAr (nucleophilic aromatic substitution) mechanisms .

Case Study :
For halogen exchange reactions (e.g., F⁻ substitution), DFT predicts activation energies within ±5 kJ/mol of experimental values for analogous systems .

Advanced Question: How do researchers resolve contradictions in degradation rate data across studies?

Answer:
Contradictions often arise from variable experimental conditions (pH, temperature, microbial activity). Methodological strategies include:

Meta-Analysis : Normalize data using Arrhenius equations to account for temperature differences .

Isotope-Labeling : Track specific degradation pathways (e.g., <sup>36</sup>Cl labeling) to distinguish abiotic vs. biotic processes .

Sensitivity Analysis : Use computational tools (e.g., QSAR) to identify outliers and adjust for matrix effects (e.g., soil organic content) .

Example from
Reported Half-Life
Confounding Factor
Resolution

Advanced Question: What mechanistic insights guide the stereoselective functionalization of chlorinated ethylbenzenes?

Answer:
Stereoselectivity in cross-coupling (e.g., Suzuki-Miyaura) or hydrogenation reactions is influenced by:

  • Steric Effects : Bulky substituents on the dichloroethyl group hinder axial approach of catalysts .
  • Electronic Effects : Electron-withdrawing Cl groups direct metal catalysts to specific ring positions .

Q. Catalytic Systems :

  • Chiral Ligands : Use Binap or Josiphos ligands with Pd/C for enantioselective hydrogenation (e.g., >90% ee achieved in similar systems) .
  • Reaction Optimization : Adjust solvent polarity (e.g., THF vs. DMF) to control transition-state geometry .

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